4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine
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Overview
Description
4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds This compound features a naphthyridine core substituted with a chloro group and a 2-methylpyrazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a suitable pyrazole derivative can be reacted with a chlorinated naphthyridine precursor in the presence of a catalyst to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors.
Comparison with Similar Compounds
4-Chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine: is structurally similar to other naphthyridine derivatives, such as:
4-Chloro-2-(2-methylpyrazol-3-yl)-quinoline
4-Chloro-2-(2-methylpyrazol-3-yl)-pyridine
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H9ClN4 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpyrazol-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C12H9ClN4/c1-17-11(4-6-15-17)10-7-9(13)8-3-2-5-14-12(8)16-10/h2-7H,1H3 |
InChI Key |
JBYAFJFXWJQOKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origin of Product |
United States |
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